molecular formula C11H14O3 B12561503 3-(3,5-Dimethoxyphenyl)prop-2-en-1-ol CAS No. 147663-61-4

3-(3,5-Dimethoxyphenyl)prop-2-en-1-ol

Cat. No.: B12561503
CAS No.: 147663-61-4
M. Wt: 194.23 g/mol
InChI Key: OPEPJTFZAYIGKJ-UHFFFAOYSA-N
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Description

3-(3,5-Dimethoxyphenyl)prop-2-en-1-ol is an organic compound with the molecular formula C11H14O3 It is a derivative of cinnamyl alcohol, characterized by the presence of two methoxy groups on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-Dimethoxyphenyl)prop-2-en-1-ol typically involves the reaction of 3,5-dimethoxybenzaldehyde with an appropriate reagent to form the corresponding cinnamyl alcohol derivative. One common method is the Claisen-Schmidt condensation, where 3,5-dimethoxybenzaldehyde reacts with acetaldehyde in the presence of a base, followed by reduction of the resulting α,β-unsaturated carbonyl compound to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the Claisen-Schmidt condensation and subsequent reduction steps to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-Dimethoxyphenyl)prop-2-en-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: Reduction of the double bond can yield the saturated alcohol.

    Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the double bond.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydride (NaH) or lithium diisopropylamide (LDA).

Major Products Formed

    Oxidation: 3-(3,5-Dimethoxyphenyl)prop-2-enal or 3-(3,5-Dimethoxyphenyl)propanoic acid.

    Reduction: 3-(3,5-Dimethoxyphenyl)propan-1-ol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3,5-Dimethoxyphenyl)prop-2-en-1-ol is unique due to its specific substitution pattern on the phenyl ring, which influences its chemical reactivity and biological activity. The presence of two methoxy groups at the 3 and 5 positions enhances its ability to generate ROS and induce apoptosis in cancer cells, making it a promising candidate for further research in cancer therapy .

Properties

CAS No.

147663-61-4

Molecular Formula

C11H14O3

Molecular Weight

194.23 g/mol

IUPAC Name

3-(3,5-dimethoxyphenyl)prop-2-en-1-ol

InChI

InChI=1S/C11H14O3/c1-13-10-6-9(4-3-5-12)7-11(8-10)14-2/h3-4,6-8,12H,5H2,1-2H3

InChI Key

OPEPJTFZAYIGKJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)C=CCO)OC

Origin of Product

United States

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